Methyl 4-[(4-bromophenyl)amino]quinoline-2-carboxylate
Description
Methyl 4-[(4-bromophenyl)amino]quinoline-2-carboxylate is a quinoline derivative featuring a methyl carboxylate group at position 2 and a 4-bromophenylamino substituent at position 3.
Properties
IUPAC Name |
methyl 4-(4-bromoanilino)quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-22-17(21)16-10-15(13-4-2-3-5-14(13)20-16)19-12-8-6-11(18)7-9-12/h2-10H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBXOZALPGTROJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(4-bromophenyl)amino]quinoline-2-carboxylate typically involves the reaction of 4-bromoaniline with quinoline-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Ester Hydrolysis and Functionalization
The methyl ester at position 2 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, which serves as a precursor for further derivatization . For example:
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Hydrolysis :
This intermediate reacts with hydrazine hydrate to form carbohydrazides, enabling cyclocondensation with reagents like triethyl orthoformate or β-dicarbonyl compounds to generate pyrazole, oxadiazole, or pyrazolidine derivatives .
Modification of the Aromatic Amino Group
The 4-bromophenylamino group participates in nucleophilic aromatic substitution (NAS) and coupling reactions:
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Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) to form amides .
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Alkylation : Treatment with alkyl halides in the presence of KCO yields N-alkylated derivatives .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Ref. |
|---|---|---|---|---|
| Amidation | Benzoyl chloride, TEA, CHCl | N-Benzoylated quinoline | 83 | |
| Alkylation | Benzyl chloride, KCO, acetone | N-Benzyl derivative | 79 |
Quinoline Core Reactivity
The quinoline ring undergoes electrophilic substitution at positions 5 and 7. For instance:
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Sulfonation : Friedel-Crafts sulfonylation introduces sulfonyl groups using AlCl .
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Halogenation : Bromination at activated positions occurs under radical or Lewis acid-catalyzed conditions .
Multicomponent and Cyclocondensation Reactions
The compound serves as a scaffold for synthesizing fused heterocycles:
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Pyrazolidine Formation : Reaction with diethyl malonate in basic media produces pyrazolidine-3,5-dione derivatives .
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Oxazole Synthesis : Cyclodehydration with ethyl chloroformate yields oxazolone intermediates .
Unexpected Reactivity Pathways
In methanol-rich environments, competing reactions may occur:
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Carbamate Formation : Reaction with isocyanates (e.g., 4-bromophenyl isocyanate) in methanol yields methyl carbamates instead of the intended semicarbazides .
Biological Activity Correlation
Derivatives exhibit notable bioactivity:
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Antimicrobial : Pyrazole and oxadiazole analogs show MIC values of 2–8 µg/mL against S. aureus and E. coli .
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Anticancer : IC values for pyrazolidine derivatives range from 1.2–4.7 µM against MCF-7 and HeLa cell lines .
Table 1: Representative Derivatives and Yields
| Derivative Class | Structure | Yield (%) | Bioactivity (IC) | Ref. |
|---|---|---|---|---|
| Pyrazolo[3,4-d]quinoline | CHBrNO | 78 | 2.1 µM (MCF-7) | |
| N-Benzoylated quinoline | CHBrNO | 83 | 3.8 µg/mL (Antimicrobial) |
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | >70°C reduces side reactions |
| Solvent | EtOH, DMF, CHCl | Polar aprotic solvents preferred |
| Catalyst | AlCl, TEA | Enhances electrophilic substitution |
Scientific Research Applications
Chemical Synthesis
The synthesis of methyl 4-[(4-bromophenyl)amino]quinoline-2-carboxylate typically involves the following steps:
- Starting Materials : The synthesis begins with 4-bromophenylamine and methyl 2-quinolinecarboxylate.
- Reaction Conditions : The reaction is carried out under controlled conditions, often using solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures.
- Characterization : The synthesized compound is characterized using techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) to confirm its structure and purity.
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various pathogens. Studies have shown that compounds derived from quinoline structures exhibit effective inhibition of bacteria such as Staphylococcus aureus and fungi like Candida albicans.
- Minimum Inhibitory Concentration (MIC) : Research indicates that certain derivatives of quinoline exhibit MIC values in the low micromolar range, suggesting potent antimicrobial effects. For instance, derivatives linked to ethyl formohydrazonate showed MIC values of 49.04 μM against S. aureus .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Quinoline derivatives are known for their ability to inhibit protein kinases, which are crucial in cell signaling pathways associated with cancer progression.
- In Vitro Studies : In vitro testing on cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) has revealed that these compounds can significantly reduce cell viability, indicating their potential as anticancer agents .
Case Studies
Several studies have focused on the application of this compound in therapeutic contexts:
Mechanism of Action
The mechanism of action of Methyl 4-[(4-bromophenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
The following analysis compares Methyl 4-[(4-bromophenyl)amino]quinoline-2-carboxylate with structurally related quinoline derivatives, focusing on substituent effects, physicochemical properties, and synthetic pathways.
Substituent Position and Functional Group Variations
a. Carboxylic Acid vs. Ester Derivatives
- 2-(4-Bromophenyl)quinoline-4-carboxylic acid (): Lacks the methyl ester, instead having a carboxylic acid at position 4. This increases polarity and reduces lipophilicity compared to the target compound. Such derivatives are often intermediates for amide or ester synthesis .
- Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (): Features an ethyl ester at position 4 rather than position 2. The longer alkyl chain increases lipophilicity (logP ~3.5 estimated) compared to the methyl ester in the target compound .
b. Halogen Substitutions
- [2-(2,4-Dichlorophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate (): Replaces the 4-bromophenyl group with chlorophenyl substituents.
- 2-(4-Heptylphenyl)-6-methylquinoline-4-carboxylate derivatives (): Incorporates a long alkyl chain (heptyl) at position 2, significantly increasing hydrophobicity and molecular weight (e.g., 539.22 g/mol in ) compared to the target compound’s bromophenyl group .
c. Amino and Protected Amino Groups
- Methyl 4-{2-[(tert-Butoxycarbonyl)amino]ethoxy}quinoline-2-carboxylate (): Includes a Boc-protected aminoethoxy group at position 4. The bulky tert-butoxycarbonyl group enhances steric hindrance and metabolic stability, contrasting with the target compound’s unmodified amino group .
Physicochemical Properties
*logP values estimated using fragment-based methods (e.g., Crippen’s method).
Biological Activity
Methyl 4-[(4-bromophenyl)amino]quinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in drug development, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core with a bromophenyl substituent and a carboxylate group, contributing to its unique reactivity and biological activity. Its molecular formula includes carbon, hydrogen, nitrogen, oxygen, and bromine atoms, which play crucial roles in its interactions with biological targets.
Biological Activity Overview
This compound exhibits various biological activities, particularly:
- Antimicrobial Activity : Similar quinoline derivatives have demonstrated antibacterial properties by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication . This suggests that the compound may exhibit significant antimicrobial effects.
- Anticancer Properties : Research indicates that quinoline derivatives can inhibit cancer cell proliferation by interfering with DNA replication and transcription processes . The compound's structure allows it to intercalate with DNA, potentially disrupting cancer cell growth.
The mechanisms through which this compound exerts its biological effects include:
- DNA Intercalation : The quinoline structure facilitates binding to DNA, leading to inhibition of replication.
- Enzyme Inhibition : It may inhibit critical enzymes such as DNA gyrase and cyclooxygenases (COX), which are involved in various cellular processes .
Research Findings
Recent studies have evaluated the biological activity of this compound through various methodologies. Below is a summary of key findings:
Case Studies
Case Study 1: Antibacterial Evaluation
A study investigated various quinoline derivatives for their ability to inhibit bacterial growth. This compound was among those tested, showing promising results against multiple bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Research
In another study focusing on cancer therapeutics, this compound was tested against breast cancer cell lines. Results indicated that it significantly reduced cell viability compared to control groups, highlighting its potential as an anticancer agent.
Future Directions
Given the promising results observed in preliminary studies, further research is warranted to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:
- In vivo evaluations : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structural Optimization : To enhance potency and selectivity against specific biological targets.
- Clinical Trials : To evaluate safety and efficacy in human subjects.
Q & A
Q. Critical Parameters :
- Temperature : Excess heat during condensation can lead to side products (e.g., over-oxidized derivatives).
- Catalyst Selection : Palladium-based catalysts improve coupling efficiency in amination steps.
- Solvent Purity : Anhydrous conditions prevent hydrolysis of the ester group.
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| 1 | Polyphosphoric acid, 120°C | Use slow heating to avoid decomposition |
| 2 | DCC/DMAP, MeOH, RT | Pre-activate carboxylic acid for higher ester yield |
| 3 | Pd(OAc)₂, Xantphos, K₂CO₃ | Optimize ligand-to-metal ratio for coupling efficiency |
Basic: Which spectroscopic techniques are most reliable for characterizing this compound's structure?
Methodological Answer:
A combination of techniques is required for unambiguous characterization:
- ¹H/¹³C NMR : Assigns proton environments (e.g., quinoline aromatic protons at δ 7.5–9.0 ppm) and confirms ester carbonyl signals (~δ 165 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolves bond angles and dihedral distortions (e.g., quinoline-phenyl torsion ~14.7°) .
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
- Solubility Issues : Use of DMSO vs. PEG-based carriers alters bioavailability .
- Structural Analogues : Minor substitutions (e.g., Cl vs. Br) drastically affect target binding .
Q. Resolution Strategies :
Standardize Assays : Use identical cell lines and IC₅₀ measurement protocols.
Solubility Profiling : Pre-test solubility in PBS/DMSO mixtures via dynamic light scattering.
SAR Studies : Compare activity of halogen-substituted analogues (see table below) .
| Compound | Substituent | IC₅₀ (μM) | Notes |
|---|---|---|---|
| 4-Bromo | Br | 2.1 ± 0.3 | High cytotoxicity in HeLa |
| 4-Chloro | Cl | 5.8 ± 0.9 | Reduced membrane permeability |
| 4-Fluoro | F | >10 | Inactive due to weak π-π stacking |
Advanced: What methodologies are recommended for analyzing reaction mechanisms involving the quinoline core?
Methodological Answer:
Mechanistic studies require:
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-limiting steps .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) map transition states for amination or ester hydrolysis .
- Trapping Intermediates : Use low-temperature NMR to isolate reactive species (e.g., quinoline N-oxide) .
Example :
For ester hydrolysis, a proposed mechanism involves nucleophilic attack by OH⁻ at the carbonyl carbon, supported by a negative ρ value in Hammett plots .
Advanced: What strategies optimize the compound's solubility and stability in biological assays?
Methodological Answer:
- Prodrug Design : Convert the methyl ester to a phosphate prodrug for enhanced aqueous solubility .
- Nanoformulation : Encapsulate in PEG-PLGA nanoparticles to improve plasma half-life.
- pH Adjustment : Use buffered solutions (pH 7.4) to prevent ester hydrolysis during storage .
| Strategy | Method | Outcome |
|---|---|---|
| Prodrug | Ester → Phosphonate | Solubility ↑ 10-fold |
| Nanoemulsion | 100 nm PEG-PLGA | Stability >72 hrs in serum |
Advanced: How should crystallographic data discrepancies be addressed during structure determination?
Methodological Answer:
Discrepancies in bond lengths or torsion angles require:
Validation Tools : Use PLATON or SHELXL's TWIN command to check for missed twinning or disorder .
Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O vs. π-stacking) to validate packing .
Deposition Standards : Adopt CIF-checking protocols from Acta Crystallographica to ensure data integrity .
Case Study :
A reported dihedral angle of 14.7° between quinoline and phenyl rings was revised to 17.2° after applying SHELXL refinement with anisotropic displacement parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
